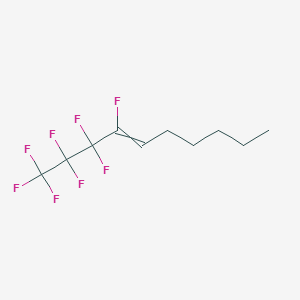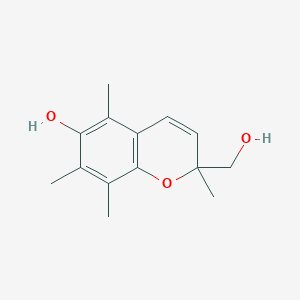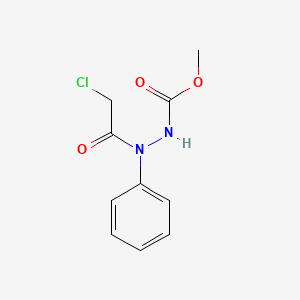
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate is an organic compound with a complex structure that includes a chloroacetyl group, a phenyl group, and a hydrazine carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate typically involves the reaction of methyl hydrazinecarboxylate with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methyl hydrazinecarboxylate and chloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of methyl hydrazinecarboxylate and the base, maintaining the temperature below 0°C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and oximes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(bromoacetyl)-2-phenylhydrazine-1-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Methyl 2-(acetyl)-2-phenylhydrazine-1-carboxylate: Lacks the halogen atom, leading to different reactivity.
Phenylhydrazine derivatives: Compounds with similar hydrazine and phenyl groups but different substituents.
Uniqueness
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
96388-17-9 |
|---|---|
Molekularformel |
C10H11ClN2O3 |
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
methyl N-(N-(2-chloroacetyl)anilino)carbamate |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)12-13(9(14)7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |
InChI-Schlüssel |
KCQRSCYMNGFAJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NN(C1=CC=CC=C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


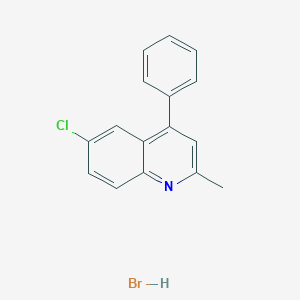
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
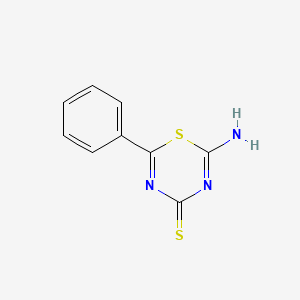
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)

![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
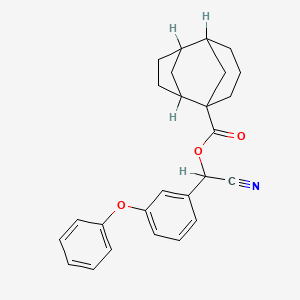
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)
methanone](/img/structure/B14351992.png)
